molecular formula C7H14N2O B13288507 (3S)-3-Amino-3-cyclobutylpropanamide

(3S)-3-Amino-3-cyclobutylpropanamide

Cat. No.: B13288507
M. Wt: 142.20 g/mol
InChI Key: TYNJZLLZCYVHPI-LURJTMIESA-N
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Description

(3S)-3-Amino-3-cyclobutylpropanamide is an organic compound with a unique structure that includes a cyclobutyl ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-cyclobutylpropanamide typically involves the following steps:

    Amination: The addition of an amino group to the cyclobutylated intermediate.

    Amidation: The formation of the amide bond to yield the final product.

Common reagents used in these reactions include cyclobutyl halides, amines, and amide-forming agents. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-cyclobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.

Scientific Research Applications

(3S)-3-Amino-3-cyclobutylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-cyclobutylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-cyclopropylpropanamide: Similar structure but with a cyclopropyl ring.

    (3S)-3-Amino-3-cyclopentylpropanamide: Similar structure but with a cyclopentyl ring.

    (3S)-3-Amino-3-cyclohexylpropanamide: Similar structure but with a cyclohexyl ring.

Uniqueness

(3S)-3-Amino-3-cyclobutylpropanamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3S)-3-amino-3-cyclobutylpropanamide

InChI

InChI=1S/C7H14N2O/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)/t6-/m0/s1

InChI Key

TYNJZLLZCYVHPI-LURJTMIESA-N

Isomeric SMILES

C1CC(C1)[C@H](CC(=O)N)N

Canonical SMILES

C1CC(C1)C(CC(=O)N)N

Origin of Product

United States

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